REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.[C:10]1([CH3:16])[CH:15]=CC=C[CH:11]=1.[O:17](C1C=CC(C)=CC=1)C1C=CC=CC=1>[Sb].[Cs].[Tl].[V].[P].[K].[Cs].[V].[Co]=O.[Fe]>[C:10]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[O:17])=[CH:7][CH:8]=1)([CH3:16])([CH3:15])[CH3:11] |f:1.2,3.4.5.6,7.8.9.10.11.12,^1:31,32,35,36|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C
|
Name
|
p-phenoxytoluene toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.O(C1=CC=CC=C1)C1=CC=C(C=C1)C
|
Name
|
aldehydes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
vanadium-thallium-cesium-antimony
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Sb].[Cs].[Tl].[V]
|
Name
|
vanadium-cesium-potassium-phosphorus iron-cobalt-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[P].[K].[Cs].[V].[Co]=O.[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |